1-(Piperidine-4-carbonyl)piperidin-4-one
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Overview
Description
1-(Piperidine-4-carbonyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one can be achieved through several routes. One common method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst, followed by deprotection of the benzyl group . Another approach includes the reaction of tert-butyl 4-(1-piperidinylcarbonyl)-1-piperidinecarboxylate with appropriate reagents . Industrial production methods often utilize continuous flow reactions and scalable processes to ensure high yields and purity .
Chemical Reactions Analysis
1-(Piperidine-4-carbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidinones.
Scientific Research Applications
1-(Piperidine-4-carbonyl)piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound may also modulate receptor functions by interacting with binding sites, leading to altered cellular responses . Pathways involved in its action include inhibition of kinase activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(Piperidine-4-carbonyl)piperidin-4-one can be compared with other piperidine derivatives such as:
4-Piperidone: Used as an intermediate in the synthesis of pharmaceuticals.
1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: Similar in structure but with different pharmacological properties.
Piperidine-4-carboxylic acid derivatives: Utilized in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific structural features and versatile reactivity, making it a valuable compound in multiple research and industrial applications.
Properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9/h9,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQPVXBXSFTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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